3-Pyrrolidinol,1-(2-chloro-3-hydroxyphenyl)-
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Overview
Description
3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is a derivative of pyrrolidinol, a five-membered nitrogen-containing heterocycle, and features a chloro and hydroxy-substituted phenyl group. Pyrrolidinol derivatives are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- typically involves the reaction of 2-chloro-3-hydroxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the pyrrolidinol ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxy group to a methoxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a methoxy-substituted derivative
Substitution: Formation of amine or thiol-substituted derivatives
Scientific Research Applications
3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinol derivative with similar biological activities.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity against lung cancer and CNS cancer.
Uniqueness
3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chloro-3-hydroxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-10-8(2-1-3-9(10)14)12-5-4-7(13)6-12/h1-3,7,13-14H,4-6H2 |
InChI Key |
SXOZZVSGGDJHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=CC=C2)O)Cl |
Origin of Product |
United States |
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